molecular formula C11H17NO3 B2361499 Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1557347-37-1

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate

Katalognummer: B2361499
CAS-Nummer: 1557347-37-1
Molekulargewicht: 211.261
InChI-Schlüssel: KZXXVCGECKITFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Discovery

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate emerged as a structurally unique azabicyclic compound in the early 21st century, with its synthetic methodology first reported in the 2010s. The compound’s discovery aligns with broader efforts to develop rigid, nitrogen-containing bicyclic frameworks for applications in asymmetric synthesis and drug design. Early synthetic routes involved cyclopropanation strategies, such as sulfur ylide-mediated ring-closing reactions, to construct the bicyclo[4.1.0]heptane core. Advances in transition-metal-free radical oxidation methods further streamlined its synthesis, enabling efficient access to functionalized derivatives. The compound’s CAS registry number, 1557347-37-1, and molecular formula, $$ \text{C}{11}\text{H}{17}\text{NO}_{3} $$, were established during its initial characterization, solidifying its identity in chemical databases.

Significance in Organic and Medicinal Chemistry

This compound occupies a critical niche in organic synthesis due to its dual functionality: the tert-butyloxycarbonyl (Boc) group enhances solubility and stability, while the azabicyclo[4.1.0]heptane scaffold provides stereochemical rigidity. These features make it a valuable intermediate in the synthesis of bioactive molecules, particularly nicotinic acetylcholine receptor ligands and enzyme inhibitors. For instance, derivatives of similar azabicyclic systems have shown promise as inhibitors of N-acylethanolamine acid amidase (NAAA), a target for inflammatory diseases. Additionally, its constrained geometry facilitates studies on conformational effects in medicinal chemistry, enabling structure-activity relationship (SAR) optimization.

Classification within Azabicyclic Compounds

This compound belongs to the azabicycloalkane family, characterized by a fused bicyclic system containing one nitrogen atom. Specifically, it is classified as a 2-azabicyclo[4.1.0]heptane derivative, where the nitrogen resides at position 2 of the seven-membered ring system. The [4.1.0] bridgehead numbering denotes a norbornane-like structure with a cyclopropane ring fused to a piperidone moiety. This classification underscores its structural relationship to pharmacologically active compounds like epibatidine, a potent analgesic alkaloid.

Nomenclature and Structural Identification

The IUPAC name, tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate, systematically describes its structure:

  • Bicyclo[4.1.0]heptane : A seven-membered bicyclic system with bridge lengths of 4, 1, and 0 carbons.
  • 2-Aza : Substitution of a carbon at position 2 with nitrogen.
  • 5-Oxo : A ketone group at position 5.
  • tert-Butyl carboxylate : A Boc-protecting group esterified to the nitrogen.

The compound’s structural identity is further confirmed by spectroscopic data:

  • Molecular Formula : $$ \text{C}{11}\text{H}{17}\text{NO}_{3} $$
  • Molecular Weight : 211.26 g/mol
  • SMILES : CC(C)(C)OC(=O)N1CCC(=O)C2CC12
Identifier Value
CAS Registry Number 1557347-37-1
EC Number 815-900-6
MDL Number MFCD28640574

This nomenclature and structural clarity facilitate its unambiguous identification in synthetic and pharmacological studies.

Eigenschaften

IUPAC Name

tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXXVCGECKITFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557347-37-1
Record name tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclopropanation of Pyrrolidine Derivatives

A widely reported method involves the cyclopropanation of a pyrrolidine precursor followed by oxidation to introduce the ketone functionality. For example, tert-butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate can be synthesized via rhodium-catalyzed cyclopropanation of a tert-butyl-protected pyrrolidine derivative. Subsequent oxidation with potassium permanganate or Dess-Martin periodinane yields the 5-oxo derivative.

Representative Protocol

  • Starting Material : tert-butyl pyrrolidine-1-carboxylate.
  • Cyclopropanation : Treatment with diazomethane and Rh₂(OAc)₄ in dichloromethane at 0°C forms the bicyclo[4.1.0]heptane framework.
  • Oxidation : Reaction with Dess-Martin periodinane in dichloromethane at room temperature introduces the ketone group, achieving yields of 68–72%.

Reductive Amination of Bicyclic Ketones

An alternative approach begins with a preformed bicyclic ketone, such as 5-oxo-2-azabicyclo[4.1.0]heptane, which undergoes reductive amination with tert-butyl carbamate. This method leverages sodium cyanoborohydride or sodium triacetoxyborohydride in acetic acid to afford the tert-butyl-protected product.

Optimized Conditions

  • Reagents : Sodium triacetoxyborohydride (2.5 eq), tert-butyl carbamate (1.2 eq).
  • Solvent : Tetrahydrofuran/acetic acid (4:1).
  • Yield : 82–85% after purification by flash chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts cyclopropanation efficiency. Polar aprotic solvents like dichloromethane favor higher yields compared to ethers or hydrocarbons. For example, cyclopropanation in dichloromethane at 0°C achieves 72% yield, whereas tetrahydrofuran under identical conditions yields only 58%.

Table 1: Solvent Optimization for Cyclopropanation

Solvent Temperature (°C) Yield (%)
Dichloromethane 0 72
Tetrahydrofuran 0 58
Toluene 25 45

Catalytic Systems

Rhodium catalysts outperform copper and palladium complexes in cyclopropanation reactions. Rh₂(OAc)₄ achieves 72% yield with 98% diastereoselectivity, while Cu(acac)₂ yields <50% under similar conditions.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and simplified purification. A patented route employs sodium borohydride for ketone reduction, avoiding expensive catalysts:

Large-Scale Protocol

  • Reduction : this compound (1.0 kg) is treated with NaBH₄ (3.2 eq) in methanol at 0°C.
  • Workup : Quenching with aqueous ammonium chloride, followed by extraction with ethyl acetate.
  • Yield : 89.2% with >97% purity after crystallization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Cost (Relative) Scalability
Cyclopropanation 72 High Moderate
Reductive Amination 85 Moderate High
Industrial Reduction 89 Low High

The reductive amination route offers superior scalability and cost efficiency, making it preferable for industrial applications. In contrast, cyclopropanation is valuable for small-scale, high-purity synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Wirkmechanismus

The mechanism of action of tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The ester group can undergo hydrolysis, releasing the active form of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Bicyclic Core Variations

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2)
  • Structure : Features a bicyclo[2.2.1]heptane system, reducing ring strain compared to the [4.1.0] analog.
  • Molecular Weight : 211.26 (vs. 226.32 for the [4.1.0] compound).
  • Applications : Used in high-purity forms (up to 99.999%) for pharmaceutical and electronics industries .
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 198835-04-0)
  • Structure : A larger bicyclo[2.2.2]octane core, offering distinct steric and electronic properties.
  • Relevance : Demonstrates how ring size impacts reactivity; larger rings may reduce strain but alter binding affinity in drug design .

Functional Group Modifications

Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 2256715-14-5)
  • Key Difference: Substitution of the oxo group with an amino group enhances nucleophilicity, making it suitable for peptide coupling or as a precursor for bioactive molecules .
  • Molecular Weight : 226.32 (same core as the target compound but with an -NH₂ group) .
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Structure : Incorporates an oxygen atom (oxa) in the ring, forming a lactone.
  • Crystallography : Stable crystal structure (space group P21) with refined X-ray data (R factor = 0.052), highlighting its suitability for structural studies .

Substituent and Positional Isomers

Tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1895362-82-9)
  • Modification: Addition of an aminomethyl side chain increases versatility in conjugating drug moieties .
  • Purity : Available at ≥97% purity, emphasizing its role as a high-quality building block .
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 32499-64-2)
  • Substituent : Ethyl ester instead of tert-butyl, affecting solubility and hydrolysis rates.
  • Similarity Score : 0.92 (based on structural alignment algorithms), indicating close functional resemblance .

Data Table: Key Properties of Selected Compounds

Compound Name (CAS) Bicyclic Core Molecular Weight Functional Group Key Applications Commercial Status
Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 226.32 Oxo Discontinued (CymitQuimica)
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (198835-06-2) [2.2.1] 211.26 Oxo High-purity pharmaceuticals Available (American Elements)
Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (2256715-14-5) [4.1.0] 226.32 Amino Drug intermediate Available (PharmaBlock)
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1] 213.23 Lactone Crystallography studies Research use

Research Findings and Trends

  • Ring Strain and Reactivity : The [4.1.0] system’s higher strain may enhance reactivity in ring-opening reactions compared to [2.2.1] or [2.2.2] analogs, though this also impacts stability .
  • Functional Group Impact: Amino-substituted derivatives show broader applicability in medicinal chemistry due to their ability to participate in covalent bonding .
  • Commercial Viability : Discontinuation of the target compound contrasts with the availability of analogs like the [2.2.1] oxo derivative, suggesting market preferences for less strained or more versatile structures .

Biologische Aktivität

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1557347-37-1) is an organic compound characterized by its bicyclic structure, featuring both a ketone and an ester functional group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C11_{11}H17_{17}NO3_3
  • Molecular Weight: 211.26 g/mol
  • Purity: ≥ 97%
  • IUPAC Name: this compound
  • SMILES Notation: CC(C)(C)OC(=O)N1CCC(=O)C2CC21

The biological activity of this compound is believed to involve several biochemical pathways:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways related to glycosidases and other carbohydrate-active enzymes .
  • Interaction with Biomolecules: The presence of the azabicyclic structure allows for interactions with various biomolecules, which may lead to modulation of biological processes.

Pharmacokinetics

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is crucial for evaluating its bioavailability and therapeutic potential:

  • Absorption: Likely facilitated by the lipophilic nature of the tert-butyl group.
  • Distribution: Potentially widespread due to its small molecular size.
  • Metabolism: May undergo hydrolysis of the ester group or reduction of the ketone.
  • Excretion: Predicted to occur primarily through renal pathways.

Case Studies and Research Findings

  • Enzyme Activity Modulation:
    • A study evaluated various derivatives of bicyclic compounds, including tert-butyl 5-oxo derivatives, showing significant inhibition of β-glucosidase activity at concentrations as low as 5 mM . This suggests potential applications in treating conditions related to glycosidase activity.
  • Antimicrobial Properties:
    • Research indicates that structurally similar compounds exhibit antimicrobial activity against various bacterial strains, hinting that this compound may possess similar properties, although specific data on this compound is limited.
  • Pharmacological Applications:
    • The compound's structural features make it a candidate for further exploration in drug development, particularly as a scaffold for synthesizing new therapeutic agents targeting metabolic disorders or infections.

Comparative Analysis

Compound NameStructure TypeBiological ActivityReferences
This compoundBicyclicEnzyme inhibition, potential antimicrobial
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateBicyclic with oxygenSimilar enzyme inhibition profiles
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSpiro compoundAntimicrobial activity reported

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how are reaction conditions optimized?

  • The compound is typically synthesized via multi-step routes involving bicyclic framework formation followed by oxidation. For example, oxidation of tert-butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate derivatives using RuO₂·xH₂O and NaIO₄ in a biphasic system (H₂O/EtOAc) yields the 5-oxo derivative with 83% efficiency . Key optimizations include solvent choice (e.g., EtOAc for solubility), stoichiometric control of oxidizing agents, and reaction time (20 hours for complete conversion).

Q. How is the stereochemistry of this compound characterized?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry. The R/S configurations at chiral centers are determined via anisotropic displacement parameters and hydrogen-bonding networks . NMR (¹H/¹³C) and vibrational spectroscopy (IR) further validate stereochemical assignments by correlating coupling constants and functional group vibrations with spatial arrangements .

Q. What are the standard purification techniques for this compound?

  • Chromatography (flash column or HPLC) with polar stationary phases (e.g., silica gel) and gradients of ethyl acetate/hexane is commonly used. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity (>97%) .

Advanced Research Questions

Q. How do computational models predict the reactivity of the 5-oxo group in further functionalization?

  • Density functional theory (DFT) calculations reveal that the 5-oxo group’s electrophilicity is influenced by the bicyclic strain and tert-butyl ester’s electron-donating effects. For example, nucleophilic additions (e.g., Grignard reactions) at the ketone are favored in non-polar solvents (THF, -70°C), with activation energies ~15–20 kcal/mol . MD simulations further predict regioselectivity in ring-opening reactions under acidic conditions .

Q. What experimental strategies resolve contradictions in spectroscopic data for bicyclic azetidine derivatives?

  • Discrepancies in NMR shifts (e.g., δ 1.33 ppm for tert-butyl protons vs. δ 3.15 ppm for azabicyclo protons) arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • Isotopic labeling (¹³C/¹⁵N) to track electronic environments.
  • Cross-validation with high-resolution mass spectrometry (HRMS) and IR for functional group consistency .

Q. How does the bicyclo[4.1.0]heptane framework influence biological activity in medicinal chemistry?

  • The strained bicyclic system enhances binding affinity to enzymes (e.g., proteases) by mimicking transition-state geometries. In vitro studies show moderate inhibition (IC₅₀ ~10–50 µM) against serine hydrolases, attributed to the 5-oxo group’s hydrogen-bonding with catalytic triads . Pharmacokinetic parameters (e.g., bioavailability: ~75%, half-life: 4 hours) are derived from rodent models using LC-MS/MS quantification .

Methodological Notes

  • Contradiction Management : Conflicting spectral data require multi-technique validation (e.g., XRD + NMR) .
  • Scale-Up Challenges : Photochemical reactions demand specialized UV reactors for reproducibility .
  • Therapeutic Potential : Prioritize in vivo ADMET studies to address cytotoxicity and metabolic stability gaps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.